N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Description
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a heterocyclic compound featuring a pyridine-triazole hybrid core linked to a 2,3-dihydrobenzo[b][1,4]dioxine-carboxamide moiety. This structure combines aromatic and heterocyclic elements, making it a candidate for diverse pharmacological applications, including kinase inhibition or receptor modulation.
Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-17(14-4-1-5-15-16(14)25-8-7-24-15)19-9-12-11-22(21-20-12)13-3-2-6-18-10-13/h1-6,10-11H,7-9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLGGGVOUJNUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound consists of several key structural components:
- Pyridine Ring : A heterocyclic aromatic ring that contributes to the compound's lipophilicity and ability to interact with biological targets.
- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its role in various biological activities and as a pharmacophore in drug design.
- Benzo[b][1,4]dioxine Core : This moiety enhances the compound's stability and may influence its interaction with biological systems.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O3 |
| Molecular Weight | 300.32 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not available |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The presence of the triazole and pyridine rings suggests potential antimicrobial properties. Studies have indicated that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi .
- Enzyme Inhibition : The compound may function as an inhibitor of specific enzymes involved in metabolic pathways. For instance, triazole derivatives have been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism .
Case Studies
-
Antiparasitic Activity :
A study evaluated the antiparasitic effects of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds similar to this compound demonstrated low micromolar potency against this protozoan while exhibiting low cytotoxicity towards human cells . -
Cytotoxicity Against Cancer Cells :
Research on related triazole compounds revealed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivatives showed IC50 values in the low micromolar range, indicating their potential as anticancer agents .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| N-(pyridinyl)benzenesulfonamide | Antimicrobial | 10 - 20 |
| 5-(pyridinyl)-triazole derivatives | Enzyme inhibition | 5 - 15 |
| N-(pyridin-3-yl)-triazole derivatives | Anticancer (A549 cell line) | 0.98 - 1.28 |
| N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole | Antiparasitic | < 5 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares functional groups with several classes of heterocyclic carboxamides. Below is a comparative analysis based on structural motifs and reported properties:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The dihydrobenzodioxine moiety in the target compound likely enhances membrane permeability compared to purely aromatic analogs like 3a .
- Hydrogen Bonding : The pyridinyl-triazole group may improve solubility relative to highly lipophilic analogs such as pyrazolo-pyridine derivatives .
- Metabolic Stability : Carboxamide linkages (common in all analogs) generally resist hydrolysis, but electron-withdrawing groups (e.g., chlorine in 3a ) may alter metabolic pathways .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres to prevent oxidation .
- Step 2: Coupling the triazole intermediate with the dihydrobenzo[d][1,4]dioxine-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or acetonitrile .
- Optimization Tips:
- Maintain temperatures between 0–25°C during sensitive steps (e.g., amide bond formation) to minimize side reactions .
- Use anhydrous solvents and catalytic bases (e.g., K₂CO₃) to enhance reaction efficiency .
- Monitor purity via TLC or HPLC after each step .
Basic: Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity analysis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms regioselectivity of the triazole ring and substitution patterns on the pyridine and benzodioxine moieties .
- 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in connectivity, particularly for overlapping proton signals in aromatic regions .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- HPLC-PDA: Assesses purity (>95% recommended for biological assays) using reverse-phase C18 columns and gradient elution with acetonitrile/water .
Basic: What initial biological screening approaches are recommended to assess its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Assays:
- Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays, given the triazole’s hydrogen-bonding capacity .
- Cellular Models:
- Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC₅₀ calculations .
- Screen for antimicrobial activity using broth microdilution (CLSI guidelines) .
- Dose-Response Curves: Use logarithmic concentrations (1 nM–100 µM) to establish potency and efficacy .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed to optimize bioactivity?
Methodological Answer:
- Functional Group Modifications:
- Bioisosteric Replacements: Substitute the triazole with tetrazole or oxadiazole to assess scaffold flexibility .
- In Silico Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) and prioritize analogs for synthesis .
Advanced: What strategies mitigate stability issues under varying pH and temperature during formulation?
Methodological Answer:
- Forced Degradation Studies:
- Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .
- Monitor degradation via UPLC-MS to identify labile sites (e.g., benzodioxine ring oxidation) .
- Stabilization Strategies:
- Use lyophilization for long-term storage if hydrolytically unstable.
- Add antioxidants (e.g., ascorbic acid) to aqueous formulations to prevent oxidation .
Advanced: How can contradictions in reported biological activity data across studies be resolved?
Methodological Answer:
- Reproducibility Checks:
- Replicate assays in independent labs using identical cell lines/passage numbers and assay protocols .
- Target Validation:
- Use CRISPR knockout models to confirm target specificity if off-target effects are suspected .
- Data Normalization:
- Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and report fold-changes relative to baseline .
Advanced: What computational methods are effective for predicting metabolic pathways and toxicity?
Methodological Answer:
- Metabolism Prediction:
- Use Schrödinger’s ADMET Predictor or GLORYx to identify probable Phase I/II metabolism sites (e.g., CYP450-mediated oxidation of benzodioxine) .
- Toxicity Profiling:
- Screen for hERG inhibition using patch-clamp assays or in silico tools like ProTox-II to assess cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
